molecular formula C11H13NO5 B2913968 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid CAS No. 1016704-64-5

3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid

Cat. No.: B2913968
CAS No.: 1016704-64-5
M. Wt: 239.227
InChI Key: GNWQCOSXAHXKNU-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is a synthetic benzoic acid derivative with the molecular formula C11H13NO5 . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The structural features of this molecule, including a carboxylic acid group, a methoxy substituent, and a methylcarbamoylmethoxy chain, make it a candidate for various research areas. It can serve as a key synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules . Its structure is related to other substituted benzoic acids that have been investigated for their biological activities, suggesting potential utility in medicinal chemistry research for constructing compound libraries or exploring structure-activity relationships (SAR) . Researchers can utilize this compound in the synthesis of amides and peptides, where similar carboxylic acids are activated and coupled with amines in the presence of catalysts to avoid racemization . The provided compound, with its carboxylic acid handle, is suitable for such coupling reactions to create novel amide derivatives for further biological screening. For more detailed structural information, the compound's SMILES representation is CNC(=O)COC1=C(C=C(C=C1)C(=O)O)OC . All chemical data is for reference purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-[2-(methylamino)-2-oxoethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-12-10(13)6-17-8-4-3-7(11(14)15)5-9(8)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWQCOSXAHXKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzoic Acid Core

Carbamoyl vs. Ether/Esther Groups
  • 3-Methoxy-4-[(2-methoxyphenylcarbamoyl)methoxy]benzoic acid (CAS 522624-52-8, ): Substituent: A 2-methoxyphenylcarbamoyl group replaces the methylcarbamoyl group. Molecular weight: 331.32 g/mol vs. ~279.28 g/mol (estimated for the target compound). Hydrogen bonding: 2 donors, 7 acceptors (vs. 2 donors, 6 acceptors in the target), enhancing solubility and receptor interactions .
  • 4-Benzyloxy-3-methoxybenzoic acid (): Substituent: Benzyloxy (ether) group at position 4. Reduced hydrogen bonding (1 donor, 4 acceptors) compared to the carbamate-containing target, leading to higher lipophilicity .
Carbamoyl vs. Sulfamoyl/Sulfate Groups
  • 3-Dimethylsulfamoyl-4-methoxybenzoic acid ():

    • Substituent: Dimethylsulfamoyl group (-SO₂N(CH₃)₂) introduces strong electron-withdrawing effects.
    • Higher molecular weight (285.31 g/mol) and altered pharmacokinetics due to sulfonamide stability .
  • Vanillic acid sulfate (3-Methoxy-4-(sulfooxy)benzoic acid, ):

    • Substituent: Sulfate ester (-OSO₃H) increases polarity and acidity (pKa ~1–2), contrasting with the neutral carbamate group in the target compound .
Toxicity Profiles
  • Ortho vs. Para Substitution : highlights that ortho-substituted hydroxyl groups on benzoic acids increase toxicity (e.g., 2,4,6-trihydroxybenzoic acid, 48 h EC₅₀ = 10 mmol/L). Methoxy groups, however, exert variable effects, suggesting the target compound’s methylcarbamoyl group may modulate toxicity differently .
Metabolic Pathways
  • Neurotransmitter Metabolites: Compounds like 3-methoxy-4-hydroxymandelic acid (VMA, ) and 3-methoxy-4-hydroxyphenylglycol () are endogenous metabolites of norepinephrine. The target compound’s carbamate group may resist hydrolysis compared to ester or sulfate analogues, prolonging biological activity .

Physicochemical Properties

Property Target Compound* 3-Methoxy-4-(2-methoxyphenylcarbamoylmethoxy)benzoic acid 4-Benzyloxy-3-methoxybenzoic acid
Molecular Weight (g/mol) ~279.28 331.32 272.30
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 6 7 4
LogP (estimated) ~1.5–2.0 ~2.5–3.0 ~3.2
Solubility Moderate (carbamate) Low (aromatic carbamoyl) Low (benzyl ether)

*Estimated based on structural analogues.

Key Research Findings

Synthetic Accessibility : Carbamate-containing benzoic acids (e.g., ) often require multi-step synthesis, including coupling of preformed carbamoyl chlorides with hydroxybenzoic acids. This contrasts with simpler ether derivatives (e.g., ), which are accessible via Williamson ether synthesis .

Biological Target Interactions : The methylcarbamoyl group in the target compound may enhance binding to serine proteases or acetylcholinesterases, as seen in carbamate-based inhibitors .

Metabolic Stability : Carbamates generally exhibit slower hydrolysis than esters, suggesting prolonged in vivo half-life compared to analogues like vanillic acid sulfate () .

Biological Activity

3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid is a benzoic acid derivative characterized by its unique molecular structure, which includes methoxy and methylcarbamoyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analyses with similar compounds.

  • Molecular Formula : C₁₁H₁₃N₁O₅
  • Molecular Weight : 239.22 g/mol
  • CAS Number : 1016704-64-5

Biological Activity Overview

This compound has shown promising biological activities through various studies. Key areas of investigation include:

  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with cyclooxygenase enzymes, which are integral to inflammatory pathways. This interaction could position it as a candidate for anti-inflammatory therapies.
  • Antiproliferative Effects : Research indicates that derivatives of methoxy-substituted benzoic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range, indicating potential efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Methoxy-4-methylbenzoic acidC₉H₁₀O₃Lacks methylcarbamoyl group; simpler structure
4-Methylbenzoic acidC₈H₈O₂No methoxy groups; basic benzoic structure
2-Methoxybenzoic acidC₈H₈O₃Different position of methoxy; less complex

The presence of both methoxy and methylcarbamoyl groups in this compound enhances its solubility and bioavailability compared to simpler derivatives, which may contribute to its increased biological activity.

Antiviral Activity

A study on related compounds indicated that certain methoxy-substituted derivatives exhibit antiviral properties against Hepatitis B Virus (HBV), suggesting that structural modifications similar to those in this compound could yield effective antiviral agents .

Antioxidative Properties

Research has demonstrated that methoxy-substituted benzoic acids possess antioxidative activity superior to standard antioxidants like BHT. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for 3-methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A general approach includes:

Esterification : Protection of the carboxylic acid group using methanol under acidic conditions (e.g., H₂SO₄) to prevent undesired side reactions during subsequent steps .

Alkylation/Substitution : Introduction of the methoxy and methylcarbamoyl groups via nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis using bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Deprotection : Hydrolysis of the ester group using aqueous NaOH or LiOH to regenerate the carboxylic acid .
Critical Factors :

  • Temperature control during alkylation (45–60°C) minimizes byproducts .
  • Purification via column chromatography (silica gel, hexane/EtOH gradient) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), methylcarbamoyl NH (~δ 6.5–7.0 ppm, broad), and aromatic protons (δ 6.8–7.4 ppm) .
    • ¹³C NMR : Carboxylic acid carbon (~δ 170 ppm), carbonyl of methylcarbamoyl (~δ 165 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 331.32 for C₁₇H₁₇NO₆) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in reported biological activity data for this compound, particularly in enzyme inhibition studies?

Methodological Answer: Discrepancies often arise due to:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Standardization using positive controls (e.g., known inhibitors) is critical .
  • Solubility Effects : Poor aqueous solubility may lead to underestimated IC₅₀ values. Use of co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to confirm colloidal stability is recommended .
  • Metabolic Interference : Metabolites like 3-hydroxy-4-methoxybenzoic acid (via demethylation) may contribute to observed effects. LC-MS/MS profiling of incubation mixtures clarifies this .

Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s binding affinity for specific targets?

Methodological Answer:

  • Target Selection : Prioritize targets with crystallographic data (e.g., cyclooxygenase-2 or kinases) from the PDB database .
  • Docking Workflow :
    • Prepare the ligand (protonation states via MarvinSketch) and receptor (remove water, add hydrogens).
    • Use AutoDock Vina for flexible docking, focusing on hydrogen bonds between the methylcarbamoyl group and active-site residues (e.g., Arg120 in COX-2) .
    • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • SAR Analysis : Modify substituents (e.g., fluorine at position 3) to enhance hydrophobic interactions, guided by free energy calculations (MM-PBSA) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?

Methodological Answer:

  • Contextual Variables :
    • Cell line heterogeneity (e.g., HeLa vs. HEK293 metabolic profiles) .
    • Assay endpoints (MTT vs. ATP-based assays may yield varying LC₅₀ values) .
  • Mechanistic Studies :
    • Flow cytometry to differentiate apoptosis vs. necrosis .
    • Transcriptomic profiling (RNA-seq) to identify pathways (e.g., oxidative stress) uniquely activated in sensitive lines .

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